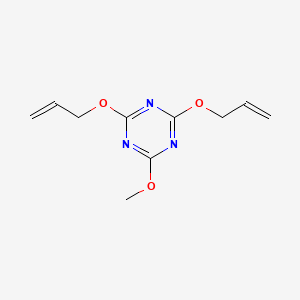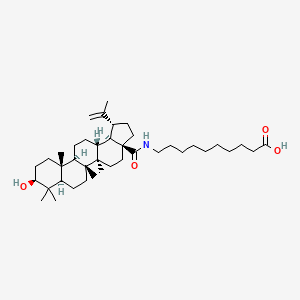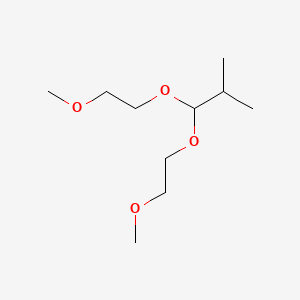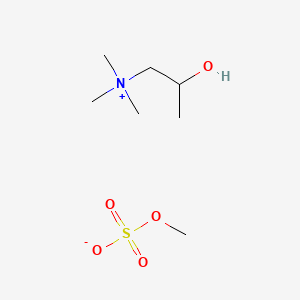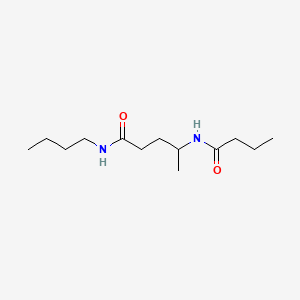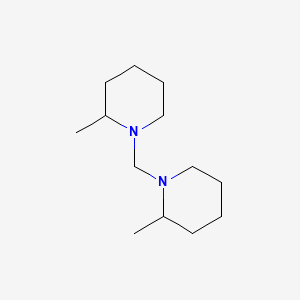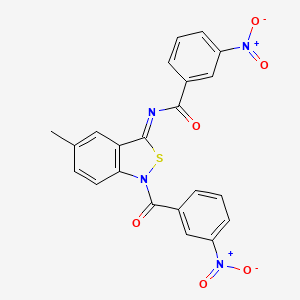
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde, followed by cyclization to form the benzothiazole ring. The resulting intermediate is then reacted with ethyl chloroformate to introduce the N-ethylcarbamate group . Industrial production methods often utilize similar synthetic pathways but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency .
Chemical Reactions Analysis
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic function . Additionally, it can interact with receptors on the surface of cells, modulating their signaling pathways and affecting cellular responses .
Comparison with Similar Compounds
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate can be compared with other benzothiazole derivatives, such as:
2-(2-benzothiazolyl)acetic acid ethyl ester: This compound has similar structural features but differs in its functional groups, leading to different chemical and biological properties.
3-(2-pyridyl)-benzothiazol-2-one: This derivative is used as a lead scaffold for herbicides and has distinct applications in agriculture.
2,4-disubstituted thiazoles: These compounds exhibit multitargeted bioactive properties and are used in the development of new pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
183136-03-0 |
|---|---|
Molecular Formula |
C12H14N2O3S |
Molecular Weight |
266.32 g/mol |
IUPAC Name |
2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-ethylcarbamate |
InChI |
InChI=1S/C12H14N2O3S/c1-2-13-12(16)17-8-7-14-11(15)9-5-3-4-6-10(9)18-14/h3-6H,2,7-8H2,1H3,(H,13,16) |
InChI Key |
RVLGYHPWHGMHIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)OCCN1C(=O)C2=CC=CC=C2S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


